molecular formula C8H6Br2N2 B13473414 1-Bromophthalazine hydrobromide

1-Bromophthalazine hydrobromide

Cat. No.: B13473414
M. Wt: 289.95 g/mol
InChI Key: CKPLSJVGQDFLKY-UHFFFAOYSA-N
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Description

1-Bromophthalazine hydrobromide is an organic compound belonging to the class of heterocyclic aromatic compounds It is characterized by the presence of a bromine atom attached to the phthalazine ring system, which is a bicyclic structure consisting of a benzene ring fused to a diazine ring

Preparation Methods

The synthesis of 1-bromophthalazine hydrobromide typically involves the bromination of phthalazine. One common method includes the reaction of phthalazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the phthalazine ring. The resulting product is then treated with hydrobromic acid to obtain this compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Bromophthalazine hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often used in the synthesis of pharmaceuticals and other organic compounds.

Common reagents used in these reactions include sodium hydride, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

1-Bromophthalazine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 1-bromophthalazine hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby influencing cellular processes and pathways .

Comparison with Similar Compounds

1-Bromophthalazine hydrobromide can be compared with other similar compounds such as:

    1-Chlorophthalazine: Similar in structure but with a chlorine atom instead of bromine.

    1-Iodophthalazine: Contains an iodine atom, which can lead to different reactivity and applications.

    1-Fluorophthalazine: The presence of a fluorine atom imparts unique properties compared to the bromine derivative.

Biological Activity

1-Bromophthalazine hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and a data table summarizing its effects.

Chemical Structure and Properties

This compound is a brominated derivative of phthalazine. Its chemical structure can be represented as follows:

  • Chemical Formula : C8H6BrN2·HBr
  • Molecular Weight : 284.06 g/mol

Research indicates that this compound may exert its biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : It has been reported to inhibit specific enzymes that are crucial for cellular functions.
  • Interaction with Receptors : The compound may interact with various biological receptors, influencing signaling pathways.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. A study conducted on various microbial strains demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating the compound's potential as an antimicrobial agent.

Microbial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Cytotoxicity

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. The compound exhibited selective cytotoxicity towards cancer cell lines while showing minimal toxicity to normal cells. The IC50 values for various cancer cell lines are summarized below:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

Case Study 1: Anticancer Activity

In a recent study, the anticancer activity of this compound was evaluated in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer therapeutic agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. The study found that treatment with this compound significantly reduced markers of oxidative stress and apoptosis in neuronal cells.

Properties

Molecular Formula

C8H6Br2N2

Molecular Weight

289.95 g/mol

IUPAC Name

1-bromophthalazine;hydrobromide

InChI

InChI=1S/C8H5BrN2.BrH/c9-8-7-4-2-1-3-6(7)5-10-11-8;/h1-5H;1H

InChI Key

CKPLSJVGQDFLKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2Br.Br

Origin of Product

United States

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